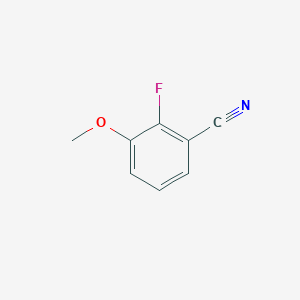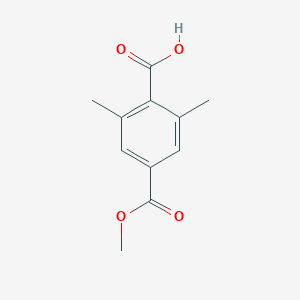![molecular formula C23H22N2O3S3 B184083 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide CAS No. 6119-93-3](/img/structure/B184083.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to investigate various biological processes. It was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
BAY 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the inhibitor of κB (IκB) proteins. This leads to the activation of NF-κB and subsequent transcription of genes involved in inflammation and immune response. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting angiogenesis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for IKK, which allows for the selective inhibition of NF-κB signaling. Additionally, BAY 11-7082 has been extensively characterized, and its effects have been well-documented in the scientific literature. However, one limitation of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research involving BAY 11-7082. One area of interest is its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, where it may have neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms underlying the effects of BAY 11-7082 and its potential side effects in different cell types and animal models.
Métodos De Síntesis
BAY 11-7082 can be synthesized using a multistep process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenol in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been used in a wide range of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of various transcription factors such as NF-κB, which play a critical role in regulating the expression of genes involved in inflammation and immune response. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
6119-93-3 |
|---|---|
Nombre del producto |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide |
Fórmula molecular |
C23H22N2O3S3 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S3/c1-23(2,3)15-8-11-17(12-9-15)31(27,28)25-16-10-13-19(26)21(14-16)30-22-24-18-6-4-5-7-20(18)29-22/h4-14,25-26H,1-3H3 |
Clave InChI |
FUEVNEJLMRBKMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
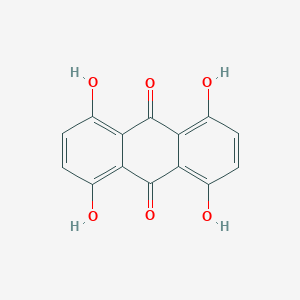
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
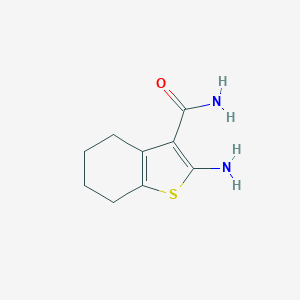
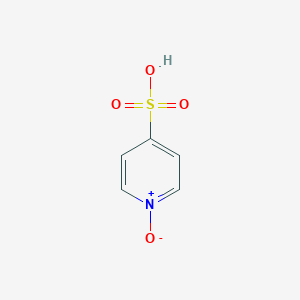
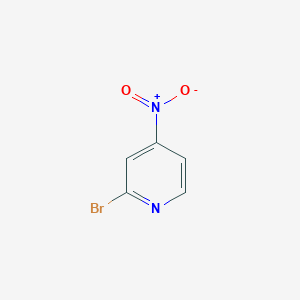
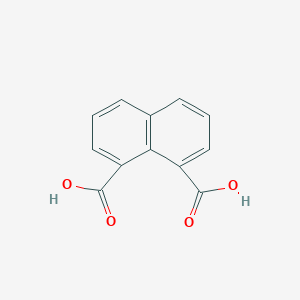
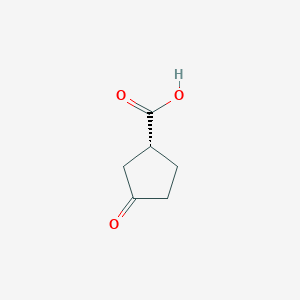
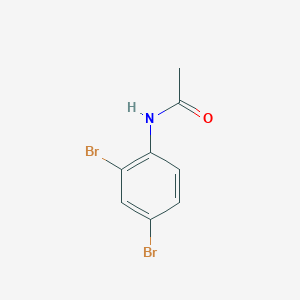

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

